![molecular formula C15H13NO4 B5778267 3,4-dimethylphenyl 2-nitrobenzoate](/img/structure/B5778267.png)
3,4-dimethylphenyl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethylphenyl 2-nitrobenzoate is a chemical compound widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. The compound is also known as DMPNB and has a molecular weight of 263.25 g/mol.
Mechanism of Action
The mechanism of action of 3,4-dimethylphenyl 2-nitrobenzoate involves the reaction of the nitro group with ROS, leading to the formation of a fluorescent product. The compound is also hydrolyzed by esterases in biological samples, leading to the release of 2-nitrobenzoic acid and 3,4-dimethylphenol.
Biochemical and Physiological Effects:
3,4-dimethylphenyl 2-nitrobenzoate does not have any known biochemical or physiological effects on living organisms. The compound is not toxic or mutagenic and does not cause any adverse effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dimethylphenyl 2-nitrobenzoate in laboratory experiments include its high sensitivity and selectivity for ROS detection, its ability to detect esterase activity in biological samples, and its use as a model compound for the study of drug metabolism and toxicity. The limitations of using DMPNB include its cost and the need for specialized equipment for its detection.
Future Directions
There are numerous future directions for the use of 3,4-dimethylphenyl 2-nitrobenzoate in scientific research. One potential application is the development of new fluorescent probes for the detection of ROS. Additionally, the compound could be used in the development of new drugs for the treatment of diseases related to oxidative stress. Finally, the use of DMPNB as a model compound for the study of drug metabolism and toxicity could lead to the development of new drugs with improved safety profiles.
Synthesis Methods
The synthesis of 3,4-dimethylphenyl 2-nitrobenzoate involves the reaction between 3,4-dimethylphenol and 2-nitrobenzoyl chloride in the presence of a base catalyst. The reaction occurs at room temperature and yields the desired product in good yield. The compound can also be synthesized by other methods, including the reaction of 3,4-dimethylphenol with nitric acid and benzoyl chloride.
Scientific Research Applications
3,4-dimethylphenyl 2-nitrobenzoate has numerous applications in scientific research. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS). The compound is also used as a substrate for the detection of esterase activity in biological samples. Additionally, DMPNB is used as a model compound for the study of drug metabolism and toxicity.
properties
IUPAC Name |
(3,4-dimethylphenyl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-7-8-12(9-11(10)2)20-15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPQIQDWQJMQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl 2-nitrobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.